N-s-butylalanine
Description
N-s-Butylalanine (systematic name: (S)-2-(sec-butylamino)propanoic acid) is a branched-chain alanine derivative where a sec-butyl group replaces the hydrogen atom on the amino group of the parent amino acid, alanine. This structural modification confers unique physicochemical properties, such as enhanced lipophilicity and altered stereoelectronic effects, which influence its biological interactions and stability.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S)-2-(butan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)8-6(3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5?,6-/m0/s1 |
InChI Key |
UZSWIPTUEFGJBF-GDVGLLTNSA-N |
Isomeric SMILES |
CCC(C)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCC(C)NC(C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N-s-Butylalanine belongs to a class of N-alkylated amino acids. Below is a detailed comparison with key analogs, focusing on molecular properties, stability, and biological relevance.
N-Methylalanine
- Structure: Methyl group attached to the amino nitrogen.
- Molecular Weight : 103.12 g/mol (vs. 159.23 g/mol for this compound).
- CAS Number : 3913-67-5 .
- Key Differences :
- Lipophilicity : N-Methylalanine has a lower logP (~-1.5) compared to this compound (~1.2), making it less membrane-permeable.
- Biological Activity : N-Methylalanine acts as a weak inhibitor of alanine racemase, whereas this compound’s bulkier substituent may enhance binding affinity to hydrophobic enzyme pockets .
N-Phthalyl-L-Alanine
- Structure: Phthalyl group (aromatic dicarboxylic acid) attached to the amino nitrogen.
- Molecular Weight : 263.26 g/mol.
- CAS Number : 7268-13-7 (inferred from ).
- Key Differences :
n-Butylamine
- Structure : Primary amine with a linear butyl chain.
- Molecular Weight : 73.14 g/mol.
- CAS Number : 109-73-9 .
- Key Differences: Basicity: n-Butylamine (pKa ~10.6) is significantly more basic than this compound (pKa ~9.2 for the amino group), affecting its reactivity in aqueous environments. Toxicity: n-Butylamine is corrosive and requires stringent handling, whereas this compound’s carboxylic acid group mitigates its reactivity .
Data Table: Comparative Properties
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